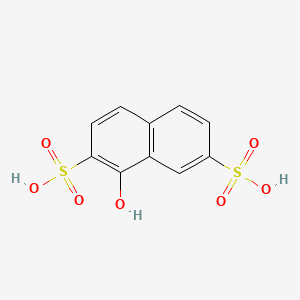

1-Hydroxynaphthalene-2,7-disulfonic acid

Description

BenchChem offers high-quality 1-Hydroxynaphthalene-2,7-disulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hydroxynaphthalene-2,7-disulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6470-96-8 |

|---|---|

Molecular Formula |

C10H8O7S2 |

Molecular Weight |

304.3 g/mol |

IUPAC Name |

1-hydroxynaphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C10H8O7S2/c11-10-8-5-7(18(12,13)14)3-1-6(8)2-4-9(10)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17) |

InChI Key |

JPWRLUYULZUVRH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC2=C1C=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Unseen: A Technical Guide to the Safe Handling of 1-Naphthol-2,7-disulfonic acid (CAS 6470-96-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations and handling protocols for 1-Naphthol-2,7-disulfonic acid (CAS 6470-96-8). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related naphthalenesulfonic acid derivatives to provide a robust framework for risk assessment and safe laboratory practices. The information herein is intended to empower researchers to work confidently and safely with this and similar chemical entities.

Understanding the Compound: A Profile of 1-Naphthol-2,7-disulfonic acid

Hazard Identification and Risk Assessment: A Proactive Approach to Safety

Given the data gap for this specific compound, a thorough risk assessment is the cornerstone of safe handling. This involves identifying potential hazards, evaluating the likelihood and severity of potential exposure, and implementing appropriate control measures.

Anticipated Hazard Profile (Based on Analogs)

| Hazard | Description | Potential Severity |

| Skin Corrosion/Irritation | Direct contact may cause irritation or, in the case of concentrated solutions or prolonged exposure, chemical burns.[3][5] | Moderate to High |

| Serious Eye Damage/Irritation | Contact with eyes can cause severe irritation and potentially irreversible damage.[3][5] | High |

| Respiratory Irritation | Inhalation of dust or aerosols may cause irritation to the respiratory tract.[6] | Moderate |

| Acute Oral Toxicity | While some related compounds show low acute oral toxicity, ingestion should always be avoided.[7] | Low to Moderate |

Risk Assessment Workflow

The following diagram outlines a systematic approach to risk assessment before commencing any work with 1-Naphthol-2,7-disulfonic acid.

Caption: A systematic workflow for conducting a risk assessment prior to handling 1-Naphthol-2,7-disulfonic acid.

Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to exposure control is essential.

Engineering Controls

-

Chemical Fume Hood: All work with solid 1-Naphthol-2,7-disulfonic acid or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield.[4] | Protects against splashes and dust, preventing serious eye damage. |

| Hand Protection | Nitrile or other chemically resistant gloves.[4] | Prevents skin contact and potential irritation or burns. |

| Skin and Body Protection | A laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |

| Respiratory Protection | For operations that may generate significant dust or aerosols, a NIOSH-approved respirator may be necessary based on the risk assessment. | Provides an additional layer of protection against inhalation hazards. |

Safe Handling and Storage: Best Practices in the Laboratory

Adherence to strict protocols for handling and storage is critical for maintaining a safe research environment.

Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly.

-

Weighing: Weigh the solid compound in the chemical fume hood. Use a spatula to handle the powder and avoid generating dust.

-

Dissolving: When preparing solutions, slowly add the solid to the solvent with stirring. Be aware of any potential exothermic reactions.

-

Transfers: Use appropriate glassware and techniques to transfer solutions, minimizing the risk of spills.

-

Post-Handling: After handling, decontaminate the work area and wash hands thoroughly.[4]

Storage Requirements

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[4]

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response can significantly mitigate harm.

Exposure Scenarios and First Aid

| Exposure Route | First Aid Measures | | --- | --- | --- | | Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. | | Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8] | | Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[6] | | Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4] |

Spill Response Protocol

-

Evacuate: Evacuate the immediate area of the spill.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

-

Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with an appropriate decontaminating solution.

-

Report: Report the spill to the appropriate laboratory safety personnel.

Waste Disposal: Responsible Stewardship

All waste containing 1-Naphthol-2,7-disulfonic acid must be treated as hazardous waste.

-

Solid Waste: Collect in a labeled, sealed container.

-

Liquid Waste: Collect in a labeled, sealed container. Do not pour down the drain.

-

Disposal: Dispose of all waste in accordance with local, state, and federal regulations.

Conclusion: A Commitment to Safety

While a specific, comprehensive safety profile for 1-Naphthol-2,7-disulfonic acid (CAS 6470-96-8) is not currently available, a proactive and informed approach based on the known hazards of structurally similar compounds is essential for ensuring the safety of all laboratory personnel. By adhering to the principles of thorough risk assessment, implementing robust control measures, and being prepared for emergencies, researchers can confidently and responsibly advance their scientific endeavors.

References

-

Canada.ca. (2023, June 9). Screening assessment - Naphthalene sulfonic acids and salts (NSAs) Group. Retrieved from [Link]

-

Canada.ca. (2023, March 20). Draft screening assessment - Naphthalene Sulfonic Acids and Salts (NSAs) Group. Retrieved from [Link]

-

Johnson, W., Jr, Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., Marks, J. G., Jr, Shank, R. C., Slaga, T. J., & Snyder, P. W. (2019). Final report on the amended safety assessment of sodium polynaphthalenesulfonate and sodium naphthalenesulfonate. International journal of toxicology, 38(1_suppl), 5S–30S. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, June 30). 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[(4-sulfo-1-naphthalenyl)azo]-, compounds - Evaluation statement. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2019, August 22). Safety Assessment of Sodium Naphthalenesulfonate and Sodium Polynaphthalenesulfonate as Used in Cosmetics. Retrieved from [Link]

-

LookChem. (n.d.). Cas 92-41-1,Naphthalene-2,7-disulfonic acid. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-Naphthalenesulfonic acid. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 1-Naphthol. Retrieved from [Link]

-

Sciencemadness.org. (2009, January 4). The synthesis of 1 and 2-naphthols from Napththalene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). [Procedure name not specified]. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,7-naphthalenedisulfonic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid.

Sources

- 1. lookchem.com [lookchem.com]

- 2. CAS 92-41-1: 2,7-Naphthalenedisulfonic acid | CymitQuimica [cymitquimica.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. chemos.de [chemos.de]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. pfaltzandbauer.com [pfaltzandbauer.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. tcichemicals.com [tcichemicals.com]

Technical Guide: Acidity Constants & Physicochemical Profiling of 1-Hydroxynaphthalene-2,7-disulfonic Acid

[1]

Executive Summary

1-Hydroxynaphthalene-2,7-disulfonic acid (CAS: 578-85-8 for the 3,6-isomer analog; often custom synthesized or isolated as a technical salt) is a critical naphthalene derivative used primarily as an intermediate in the synthesis of azo dyes and as a complexometric reagent.[1][2] Its physicochemical behavior is governed by the interplay between the electron-rich naphthol ring and the strongly electron-withdrawing sulfonic acid groups.[1]

Understanding the pKa values of this compound is essential for:

Structural Analysis & Theoretical Framework

The molecule consists of a naphthalene core substituted with a hydroxyl group at position 1 and sulfonic acid groups at positions 2 and 7.[1][3]

Electronic Effects & Intramolecular Bonding[1][4]

-

Sulfonic Acid Groups (Positions 2 & 7): These are strong acids. The sulfonate group at position 7 exerts a long-range electron-withdrawing inductive effect (-I), increasing the acidity of the phenolic proton.[1]

-

Hydroxyl Group (Position 1): Typically a weak acid (pKa ~9.3 for unsubstituted 1-naphthol).[1]

-

The "Ortho Effect" (Position 1 vs. 2): The sulfonic acid group at position 2 is ortho to the hydroxyl group. This proximity allows for intramolecular hydrogen bonding between the phenolic hydrogen and the sulfonate oxygen (

).[1] This interaction stabilizes the protonated form, effectively raising the pKa of the hydroxyl group compared to isomers where the sulfonate is distant (e.g., 1,4-substitution).[1]

Predicted vs. Empirical pKa Values

Based on Structure-Activity Relationships (SAR) and comparative data from isomers (like 1-naphthol-4-sulfonic acid and 2-naphthol-6,8-disulfonic acid), the acidity constants are categorized as follows:

| Proton Site | Group | Type | Estimated pKa | Structural Influence |

| pKa₁ | 2-SO₃H | Strong Acid | < 1.0 | High dissociation due to resonance stabilization of sulfonate.[1] |

| pKa₂ | 7-SO₃H | Strong Acid | < 1.0 | Similar to pKa₁, minimal interaction with OH.[1] |

| pKa₃ | 1-OH | Weak Acid | 9.0 – 9.8 | Stabilized by H-bond with 2-sulfonate (raises pKa) vs. Destabilized by -I effect of 7-sulfonate (lowers pKa). |

Note: While the sulfonic acid protons dissociate at very low pH (often negative pKa), the relevant value for biological and chemical applications is pKa₃ (Phenolic OH) .

Deprotonation Pathway Visualization

The following diagram illustrates the stepwise dissociation of the molecule from its fully protonated form (

Figure 1: Stepwise deprotonation equilibrium.[1] The transition from HL(2-) to L(3-) represents the phenolic dissociation.[1]

Experimental Methodologies

To determine the precise pKa values, specifically the phenolic pKa₃, simple potentiometric titration is often insufficient due to the low concentration of the species and potential overlapping equilibria.[1] UV-Vis Spectrophotometry is the gold standard for this application.[1]

Protocol: Spectrophotometric Determination of pKa₃

Principle: The protonated naphthol (

Reagents & Equipment[1][4]

-

Analyte: Pure 1-Hydroxynaphthalene-2,7-disulfonic acid (disodium salt).[1]

-

Buffer System: Universal buffer (Britton-Robinson) or specific buffers (Borate/Phosphate) covering pH 7.0 – 12.0.

-

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60) with thermostated cell holder (

).[1]

Step-by-Step Workflow

-

Stock Preparation: Prepare a

M stock solution of the analyte in deionized water.[1] -

Isosbestic Point Scan:

-

Titration Series:

-

Measurement: Measure Absorbance (

) at the chosen analytical wavelength ( -

Data Analysis:

Visualization of Experimental Workflow

Figure 2: Workflow for spectrophotometric pKa determination.

Applications & Implications

pH Indicators & Sensors

Due to the distinct spectral shift between the protonated (colorless/pale yellow) and deprotonated (yellow/orange) forms, this compound serves as a fluorescent pH indicator in the alkaline range (pH 8–10).[1]

Complexometric Titrations

The 1-hydroxy-2-sulfonic acid motif provides a bidentate site for metal chelation (e.g.,

Dye Synthesis Intermediates

In the production of azo dyes, the coupling reaction rate is pH-dependent.[1] The diazonium salt attacks the naphtholate ion (active species).[1] Therefore, the reaction pH must be maintained above the pKa of the hydroxyl group (> 9.[1]5) to ensure sufficient concentration of the reactive nucleophile.[1]

References

-

Determination of pKa Values : Reijenga, J., et al. (2013).[1] Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. Link

-

Naphthol Acidity : Bryson, A., & Matthews, R. W. (1961).[1] The Ionization Constants of Some Sulfonated Naphthols. Australian Journal of Chemistry.[1] (Classic reference establishing the effect of sulfonate position on naphthol acidity).[1]

-

Spectrophotometric Methods : Berkhout, J. H., & Ram, A. H. N. (2019).[1] Recent Advancements in Spectrophotometric pKa Determinations. Indian Journal of Pharmaceutical Education and Research. Link

-

Compound Data : PubChem. 1-Naphthol-3,6-disulfonic acid (Isomer comparison). National Library of Medicine.[1] Link

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 1-Naphthol-2,7-disulfonic Acid

This technical guide provides a comprehensive overview of the principles, methodologies, and expected outcomes for the analysis of 1-Naphthol-2,7-disulfonic acid using UV-Vis spectrophotometry. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the spectroscopic properties of this compound.

Executive Summary

1-Naphthol-2,7-disulfonic acid is a key intermediate in the synthesis of various organic compounds, particularly azo dyes.[1] Its utility is intrinsically linked to its electronic structure, which can be effectively probed using UV-Vis spectrophotometry. This guide will delve into the theoretical basis for its light absorption, provide a detailed experimental protocol for acquiring its spectrum, discuss the significant influence of environmental factors such as pH, and present expected spectral characteristics based on the analysis of its chromophoric system. While a definitive, published high-resolution spectrum for this specific molecule is not widely available, this guide establishes a robust framework for its empirical determination and interpretation.

Theoretical Framework: Understanding the Naphthalene Chromophore

The UV-Vis absorption of 1-Naphthol-2,7-disulfonic acid is governed by the electronic transitions within its naphthalene ring system. Naphthalene, a bicyclic aromatic hydrocarbon, exhibits strong absorption in the ultraviolet region due to π→π* transitions.[1][2] These transitions involve the excitation of electrons from bonding π molecular orbitals to anti-bonding π* molecular orbitals.[1]

The addition of substituents to the naphthalene core significantly modifies its absorption characteristics:

-

Hydroxyl (-OH) Group: The -OH group at the 1-position acts as an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. Through resonance, the lone pair of electrons on the oxygen atom can delocalize into the aromatic system, increasing the energy of the highest occupied molecular orbital (HOMO) and decreasing the HOMO-LUMO energy gap. This typically results in a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths.[3]

-

Sulfonic Acid (-SO3H) Groups: The two sulfonic acid groups at the 2- and 7-positions are strongly electron-withdrawing and significantly enhance the water solubility of the molecule.[4] Their primary electronic effect on the chromophore is inductive, which can also influence the energy levels of the molecular orbitals and thus the absorption spectrum.

The combination of these substituents on the naphthalene scaffold leads to a complex and unique UV-Vis absorption profile that is highly sensitive to the molecular environment.

Expected Spectral Characteristics

Based on the analysis of related compounds such as 1-naphthol and other naphthalenesulfonic acids, the UV-Vis spectrum of 1-Naphthol-2,7-disulfonic acid in an aqueous medium is expected to exhibit multiple absorption bands. For comparison, 1-naphthol in water displays a λmax around 321.6 nm.[5] The presence of the sulfonic acid groups is anticipated to cause shifts in the absorption maxima.

The spectrum of naphthalene derivatives generally shows two main regions of absorption, often referred to as the ¹Lₐ and ¹Lₙ bands, arising from different electronic transitions within the aromatic system.[6] For 1-Naphthol-2,7-disulfonic acid, one can anticipate a complex spectrum with maxima likely in the range of 220-250 nm and another set of bands at longer wavelengths, potentially between 280-340 nm.

Table 1: Physicochemical Properties of Naphthalene-2,7-disulfonic acid (Related Compound)

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₆S₂ | [7][8] |

| Molecular Weight | 288.3 g/mol | [7][8] |

| Appearance | White, crystalline solid | [1] |

| Solubility | Soluble in water | [1] |

The Critical Influence of pH

The UV-Vis spectrum of 1-Naphthol-2,7-disulfonic acid is expected to be highly dependent on the pH of the solution. This is due to the deprotonation of the hydroxyl and sulfonic acid groups.

-

Acidic to Neutral pH: At low pH, both the hydroxyl and sulfonic acid groups will be in their protonated forms (-OH and -SO₃H).

-

Alkaline pH: As the pH increases, the hydroxyl group will deprotonate to form a phenolate ion (-O⁻). This deprotonation introduces a more powerful electron-donating group, leading to a significant bathochromic shift and often an increase in molar absorptivity (hyperchromic effect).[4][9] The sulfonic acid groups, being strongly acidic, will exist as sulfonate ions (-SO₃⁻) across a wide pH range.

The presence of an isosbestic point, a wavelength at which the absorbance of the solution remains constant as the pH changes, would indicate a clear equilibrium between the protonated and deprotonated forms of the molecule.

Experimental Protocol for UV-Vis Spectral Acquisition

This section provides a detailed, self-validating methodology for obtaining the UV-Vis absorption spectrum of 1-Naphthol-2,7-disulfonic acid.

Instrumentation and Materials

-

Spectrophotometer: A calibrated double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.

-

Cuvettes: Matched 1 cm path length quartz cuvettes.

-

Analyte: 1-Naphthol-2,7-disulfonic acid (or its disodium salt for enhanced solubility).

-

Solvent: Deionized water or a suitable buffer system.

-

pH Meter: Calibrated pH meter for accurate pH measurements.

-

Reagents: Hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions for pH adjustment.

Step-by-Step Procedure

-

Preparation of Stock Solution:

-

Accurately weigh a known amount of 1-Naphthol-2,7-disulfonic acid and dissolve it in deionized water to prepare a stock solution of a known concentration (e.g., 1 mM).

-

-

Preparation of Working Solutions:

-

Prepare a series of dilutions from the stock solution to determine a suitable concentration range where the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).

-

-

Instrument Calibration and Blanking:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Fill both the reference and sample cuvettes with the solvent (deionized water or buffer) and record a baseline spectrum. This will correct for any absorbance from the solvent and cuvettes.[10]

-

-

Spectral Acquisition at a Fixed pH:

-

Rinse the sample cuvette with the working solution of the analyte.

-

Fill the sample cuvette with the working solution and place it in the spectrophotometer.

-

Scan the absorbance from a starting wavelength (e.g., 800 nm) to an ending wavelength (e.g., 200 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

-

Investigation of pH Effects:

-

Prepare a series of solutions of the analyte in different buffers covering a wide pH range (e.g., pH 2 to 12).

-

Record the UV-Vis spectrum for each pH value, ensuring the same concentration of the analyte in each solution.

-

Plot the absorbance at the identified λmax values against pH to observe the spectral shifts and determine any pKa values.

-

Data Analysis and Interpretation

-

Record the λmax values and the corresponding molar absorptivity (ε), which can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

-

Analyze the spectral shifts as a function of pH to understand the acid-base equilibria of the molecule.

Visualizing the Process

The following diagrams illustrate the chemical structure of the analyte and the workflow for its spectral analysis.

Caption: Figure 1: Structure of 1-Naphthol-2,7-disulfonic acid.

Caption: Figure 2: Experimental workflow for UV-Vis analysis.

Conclusion and Future Directions

References

-

LookChem. Cas 92-41-1, Naphthalene-2,7-disulfonic acid. [Link]

-

PubChem. 2,7-Naphthalenedisulfonic acid | C10H8O6S2 | CID 66707. [Link]

-

Tandfonline. The effect of pH on the slow-release behaviour of 1- and 2-naphthol from chitosan film. [Link]

-

Chemistry LibreTexts. 14.11: Electronic Spectra: Ultraviolet and Visible Spectroscopy. [Link]

-

ResearchGate. UV/vis electronic absorption spectra of naphthalene (N), 1-naphthol.... [Link]

-

ACS Publications. The Ultraviolet Absorption Spectra of Some Hydroxynaphthalenes | Journal of the American Chemical Society. [Link]

-

SIELC Technologies. UV-Vis Spectrum of 1,5-Naphthalenedisulfonic Acid. [Link]

-

SciSpace. UV-Visible Spectra and Photoacidity of Phenols, Naphthols and Pyrenols. [Link]

-

ResearchGate. UV‐Visible Spectra and Photoacidity of Phenols, Naphthols and Pyrenols | Request PDF. [Link]

-

ACS Publications. Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology | Analytical Chemistry. [Link]

-

Indian Academy of Sciences. The effect of substitution on the light absorption of naphthalene. [Link]

-

NIST WebBook. 1-Naphthalenesulfonic acid. [Link]

-

SID. Removal of 1-Naphthol From Water via Photocatalytic Degradation Over N, S-TiO2/Silica Sulfuric Acid Under Visible Light. [Link]

-

ResearchGate. UV‐Visible Spectra and Photoacidity of Phenols, Naphthols and Pyrenols | Request PDF. [Link]

-

Mettler Toledo. UV/Vis Water Testing | Your Guide to Accurate Water Quality Analysis. [Link]

-

PubChem. 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:3). [Link]

-

PubChem. 2,7-naphthalenedisulfonic acid, 4-hydroxy-5-[[4-[[1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl]azo] -. [Link]

-

ASTM. ASTM Std Practices for General UV-VIS Quantitative Analysis. [Link]

-

Wikipedia. Naphthalenedisulfonic acid. [Link]

-

ResearchGate. Selected λmax of 1 and 2-naphthols in water | Download Scientific Diagram. [Link]

-

PubChem. 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(2-hydroxyphenyl)methylene]amino]-, sodium salt (1:1). [Link]

-

PubChem. 2,7-Naphthalenedisulfonic acid. [Link]

-

MDPI. A Rapid UV/Vis Spectrophotometric Method for the Water Quality Monitoring at On-Farm Root Vegetable Pack Houses. [Link].mdpi.com/2073-4441/13/1/1)

Sources

- 1. Electronic transitions in naphthalene Explain the types of electronic tr.. [askfilo.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ias.ac.in [ias.ac.in]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives - Insights on the potential double aromatic ring substructures of interstellar bump carriers | Astronomy & Astrophysics (A&A) [aanda.org]

- 8. 2,7-Naphthalenedisulfonic acid | C10H8O6S2 | CID 66707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. ctech.repligen.com [ctech.repligen.com]

An In-depth Technical Guide to the Core Differences Between 1-Hydroxynaphthalene-2,7-disulfonic acid and Chromotropic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalene-based sulfonic acids are foundational scaffolds in analytical chemistry and dye synthesis. This guide provides a detailed comparative analysis of two structurally related yet functionally distinct molecules: 1-Hydroxynaphthalene-2,7-disulfonic acid and 4,5-Dihydroxynaphthalene-2,7-disulfonic acid, commonly known as Chromotropic acid. While both share a naphthalenedisulfonic acid core, the presence of a second hydroxyl group in Chromotropic acid dramatically alters its chemical properties, transforming it from a standard dye intermediate into a highly specific and sensitive chromogenic reagent. This paper will elucidate their structural, chemical, and functional differences, explain the mechanistic basis for these distinctions, and provide practical insights into their respective applications.

Introduction: The Naphthalene Sulfonic Acid Framework

Naphthalenesulfonic acids are a class of organic compounds characterized by a naphthalene ring substituted with one or more sulfonic acid (-SO₃H) groups.[1] The presence of these highly polar sulfonic acid groups imparts significant water solubility to the otherwise hydrophobic naphthalene core.[2] This solubility is a critical feature that makes them invaluable as intermediates in the synthesis of water-soluble azo dyes and as reagents in aqueous analytical systems.[1][3]

This guide focuses on two specific derivatives that highlight how subtle structural modifications can lead to vastly different functionalities:

-

1-Hydroxynaphthalene-2,7-disulfonic acid: A monosubstituted hydroxy derivative primarily used as a building block in dye synthesis.

-

Chromotropic acid (4,5-Dihydroxynaphthalene-2,7-disulfonic acid): A disubstituted hydroxy derivative renowned for its role as a specific colorimetric reagent.[4]

The core objective is to move beyond a simple comparison of properties and delve into the chemical principles that govern their distinct applications.

Comparative Physicochemical Profiles

A direct comparison of the fundamental properties of these two acids reveals their similarities and the critical structural distinction that defines their divergent utility.

| Property | 1-Hydroxynaphthalene-2,7-disulfonic acid | Chromotropic Acid |

| Systematic Name | 1-Hydroxynaphthalene-2,7-disulfonic acid | 4,5-Dihydroxynaphthalene-2,7-disulfonic acid[4] |

| Common Name | (No common name) | Chromotropic acid[5] |

| CAS Number | Varies based on salt form | 148-25-4[6] |

| Molecular Formula | C₁₀H₈O₇S₂ | C₁₀H₈O₈S₂[7] |

| Molecular Weight | 304.30 g/mol | 320.30 g/mol [7] |

| Appearance | Typically a dark-colored or off-white solid[2] | White to beige crystalline solid[7] |

| Key Structural Feature | Single hydroxyl group at C1 position | Two hydroxyl groups at C4 and C5 positions[4] |

| Primary Application | Dye intermediate[2] | Analytical chromogenic reagent[8] |

The Decisive Structural Difference: A Tale of Two Hydroxyls

The fundamental difference between these two molecules lies in the number and position of their hydroxyl (-OH) groups. This single distinction is the primary driver of their unique chemical behaviors.

Diagram: Comparative Molecular Structures

Caption: Molecular structures of 1-Hydroxynaphthalene-2,7-disulfonic acid and Chromotropic acid.

Analysis of 1-Hydroxynaphthalene-2,7-disulfonic acid: This molecule serves as a classic "coupling component" in the synthesis of azo dyes. The hydroxyl group activates the naphthalene ring, making the positions ortho and para to it (primarily the C4 position) susceptible to electrophilic attack by a diazonium salt. This diazo coupling reaction is the cornerstone of azo dye chemistry, forming the characteristic -N=N- chromophore.[9]

Analysis of Chromotropic Acid: The defining feature of chromotropic acid is the presence of two hydroxyl groups at the C4 and C5 positions.[4] This peri positioning is critical. The two hydroxyl groups are spatially close, creating a perfect pocket for chelation. This structural arrangement allows chromotropic acid to act as a bidentate ligand, forming stable, colored complexes with various analytes, a property not shared by its mono-hydroxy counterpart.[10]

Functional Divergence: Dye Intermediate vs. Analytical Reagent

The structural differences directly translate into distinct fields of application.

1-Hydroxynaphthalene-2,7-disulfonic acid: A Workhorse in Dye Synthesis

As a coupling component, this acid is a precursor used in the manufacturing of a wide array of dyes.[2] Its primary function is to react with a diazotized aromatic amine (the diazo component) to create a larger, conjugated system that absorbs light in the visible spectrum, thereby producing color. Its utility is in being a reliable and water-soluble building block for creating complex dye structures.

Chromotropic Acid: A Specialist in Analytical Chemistry

Chromotropic acid's name itself, derived from Greek chromos (color) and tropos (turn or change), alludes to its function.[5] It is a highly valued chromogenic reagent, meaning it reacts with specific substances to produce a distinct, measurable color change.[5]

Key Analytical Applications:

-

Formaldehyde Detection: This is the most prominent application of chromotropic acid.[5] In the presence of concentrated sulfuric acid, it reacts specifically with formaldehyde to form a purple-colored dibenzoxanthylium cation.[11][12] This complex has a strong absorbance maximum around 580 nm, allowing for highly sensitive and specific spectrophotometric quantification of formaldehyde.[5][13] The reaction is so reliable that it forms the basis of the NIOSH Method 3500 for formaldehyde analysis.[13]

-

Metal Ion Detection: It forms colored complexes with a variety of metal ions, including titanium, chromium, and mercury, enabling their colorimetric determination.[7][14]

-

Nitrate and Nitrite Detection: Chromotropic acid can also be used for the direct spectrophotometric determination of nitrate anions.[5]

-

Precursor to Other Indicators: It is used to synthesize more complex indicators and chelating agents, such as Arsenazo III, which are used for detecting rare earth metals.[7][10]

Mechanism Spotlight: The Chromotropic Acid Test for Formaldehyde

To fully appreciate the unique capability of chromotropic acid, it is essential to understand the mechanism behind its most famous application. The specificity for formaldehyde stems from its ability to act as a bridge between two molecules of chromotropic acid.

Causality of the Experimental Choice: The reaction requires concentrated sulfuric acid for two key reasons. First, it acts as a dehydrating agent, driving the condensation reaction forward. Second, it provides the highly acidic environment necessary for the formation and stabilization of the final cationic chromophore.

Diagram: Reaction of Chromotropic Acid with Formaldehyde

Sources

- 1. Hydroxynaphthalenesulfonic acid - Wikipedia [en.wikipedia.org]

- 2. CAS 148-75-4: 3-hydroxynaphthalene-2,7-disulphonic acid [cymitquimica.com]

- 3. Chromotropic Acid at Best Price - Leading Manufacturer and Supplier [madhavchemicals.com]

- 4. Chromotropic acid | C10H8O8S2 | CID 67221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chromotropic acid - Wikipedia [en.wikipedia.org]

- 6. Chromotropic Acid [drugfuture.com]

- 7. grokipedia.com [grokipedia.com]

- 8. longchangchemical.com [longchangchemical.com]

- 9. scirp.org [scirp.org]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Chemical properties and uses of chromogenic acid_XZL BIO-TECHNOLOGY CO., LTD. [en.xingzhilian.com]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 1-Hydroxynaphthalene-2,7-disulfonic Acid as a Versatile Dye Intermediate

Abstract

These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of 1-Hydroxynaphthalene-2,7-disulfonic acid, commonly known as R-salt, as a pivotal intermediate in the synthesis of azo dyes. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, causality behind experimental choices, and self-validating protocols essential for reproducible and high-quality outcomes. We will explore the core reaction mechanism, present a detailed step-by-step synthesis protocol, discuss critical characterization techniques, and offer a troubleshooting guide based on field-proven insights.

Introduction: The Significance of 1-Hydroxynaphthalene-2,7-disulfonic Acid (R-Salt)

1-Hydroxynaphthalene-2,7-disulfonic acid is a highly valuable organic compound within the family of hydroxynaphthalenesulfonic acids, which serve as precursors to a vast array of azo dyes and various aminonaphthalenesulfonic acids.[1] Its utility stems from the unique electronic and structural properties of its naphthalene core, which is activated by a hydroxyl group and functionalized with two sulfonic acid groups.

In the synthesis of azo dyes, R-salt functions as a "coupling component." The general process involves a two-step reaction: the diazotization of a primary aromatic amine followed by the azo coupling of the resulting diazonium salt with an electron-rich substrate like R-salt.[2][3] The hydroxyl (-OH) group on the naphthalene ring is a powerful activating group, directing the electrophilic diazonium salt to couple at the ortho position. Concurrently, the two sulfonic acid (-SO₃H) groups confer excellent water solubility to the final dye molecule, a critical property for applications in textiles, inks, and as biological stains.[3] This inherent solubility is a key reason for its widespread use over less soluble naphthol derivatives.[3]

Foundational Safety & Handling Protocols

A commitment to safety is the bedrock of trustworthy and reproducible science. 1-Hydroxynaphthalene-2,7-disulfonic acid and its salt forms are classified as irritants.[4][5][6] Adherence to the following protocols is mandatory.

2.1 Personal Protective Equipment (PPE)

-

Hand Protection: Wear nitrile or other chemically resistant protective gloves.[4]

-

Eye Protection: Chemical safety goggles or a full-face shield are required to prevent eye contact.[4][7]

-

Skin and Body Protection: A lab coat and appropriate footwear (closed-toe shoes) must be worn.[4][8]

2.2 Engineering Controls & Emergency Procedures

-

Ventilation: All handling of the solid powder should be performed in a well-ventilated area or, preferably, inside a chemical fume hood to prevent inhalation of dust.[4][7][8]

-

Eye Wash & Safety Shower: Ensure that an emergency eye wash fountain and safety shower are immediately accessible in the work area.[4]

-

First Aid (Exposure):

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[7]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. If eye irritation persists, get medical advice.[6][7]

-

Inhalation: Move the person to fresh air. If respiratory irritation or discomfort occurs, seek medical attention.[6]

-

2.3 Storage & Incompatibilities

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location.[8]

-

Incompatible Materials: Keep away from strong oxidizing agents, as contact may lead to vigorous reactions.[4][5]

The Core Mechanism: Diazotization and Azo Coupling

The synthesis of an azo dye using R-salt is a classic example of electrophilic aromatic substitution. The process is bifurcated into two distinct, temperature-critical stages.[2]

-

Stage 1: Diazotization. A primary aromatic amine is converted into a diazonium salt. This reaction involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl). The reaction is highly exothermic and the resulting diazonium salt is unstable at room temperature. Therefore, maintaining a temperature of 0–5 °C is the most critical parameter to prevent thermal decomposition of the diazonium salt and subsequent failure of the synthesis. [2]

-

Stage 2: Azo Coupling. The diazonium salt, a weak electrophile, attacks the electron-rich ring of the coupling component, R-salt. For coupling to naphthols, the reaction is conducted under mild alkaline conditions (pH 8-10).[9] This is a crucial experimental choice: the alkaline medium deprotonates the hydroxyl group of R-salt to form the much more strongly activating naphthoxide anion. This significantly increases the nucleophilicity of the ring, facilitating the electrophilic attack by the diazonium ion and driving the reaction to completion.

Below is a diagram illustrating the fundamental chemical logic of this two-stage process.

Part A: Diazotization of Sulfanilic Acid

-

In a 250 mL beaker, dissolve 1.8 g of sulfanilic acid and 0.6 g of sodium carbonate in 50 mL of water. Gentle warming may be required. Once dissolved, cool the solution to room temperature.

-

In a separate small beaker, dissolve 0.75 g of sodium nitrite in 10 mL of water.

-

Place the beaker containing the sulfanilic acid solution into a large ice-water bath. Stir with a magnetic stirrer until the internal temperature is between 0 and 5 °C.

-

Add the sodium nitrite solution to the cold sulfanilic acid solution.

-

While maintaining vigorous stirring and a temperature below 5 °C, slowly add 2.5 mL of concentrated hydrochloric acid dropwise.

-

Self-Validation Check: After stirring for 10 minutes in the ice bath, test for the presence of excess nitrous acid. Dip a glass rod into the solution and touch it to a piece of starch-iodide paper. An immediate dark blue/black color indicates that diazotization is complete. [10]If the test is negative, add a small amount of additional sodium nitrite solution. Keep this diazonium salt solution cold for the next step.

Part B: Azo Coupling Reaction

-

In a separate 250 mL beaker, dissolve 3.5 g of 1-Hydroxynaphthalene-2,7-disulfonic acid disodium salt and ~1.0 g of sodium hydroxide in 75 mL of water.

-

Cool this solution in an ice bath to below 5 °C.

-

With continuous and efficient stirring, slowly add the cold diazonium salt solution (from Part A) to the alkaline R-salt solution.

-

A deep red/orange color and the formation of a precipitate should be observed immediately.

-

Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

Part C: Isolation and Purification

-

To decrease the solubility of the dye and promote precipitation, add ~20 g of solid sodium chloride (or add saturated NaCl solution) to the reaction mixture and stir until it dissolves. This process is known as "salting out". 2. Set up a Buchner funnel for vacuum filtration. Wet the filter paper with distilled water.

-

Filter the dye precipitate under vacuum.

-

Wash the solid dye in the funnel with two 25 mL portions of cold, saturated sodium chloride solution to remove unreacted starting materials and other water-soluble impurities. 5. Transfer the solid product to a watch glass and allow it to air-dry or dry in an oven at a moderate temperature (e.g., 80-100 °C).

-

Weigh the final product and calculate the percentage yield.

Product Characterization & Quality Control

Verifying the identity and purity of the synthesized dye is a crucial final step.

-

UV-Visible Spectroscopy: This is the primary technique for characterizing a dye. Dissolve a small, accurately weighed amount of the product in a suitable solvent (e.g., water or ethanol) to prepare a dilute solution (e.g., 1x10⁻⁴ M). [11]Record the absorbance spectrum over the visible range (typically 400-700 nm). The wavelength of maximum absorbance (λmax) is a key characteristic of the dye's color. The λmax for dyes can be influenced by solvent polarity, a phenomenon known as solvatochromism. [3]* FT-IR Spectroscopy: Obtain an FT-IR spectrum of the dry solid product. This allows for the confirmation of key functional groups. Look for characteristic peaks corresponding to:

-

-OH stretch: A broad peak around 3200-3500 cm⁻¹

-

-N=N- stretch (azo): A weak to medium peak around 1400-1450 cm⁻¹ (often difficult to assign definitively)

-

S=O stretch (sulfonate): Strong peaks around 1200 cm⁻¹ and 1050 cm⁻¹ [11]

-

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No or very low yield of dye | 1. Diazonium salt decomposed due to temperature exceeding 5 °C. 2. Incorrect pH for coupling (i.e., solution was not alkaline). 3. Insufficient reaction time. | 1. Repeat the diazotization, carefully monitoring and maintaining the temperature at all times. 2. Ensure the R-salt solution is distinctly alkaline (pH > 8) before adding the diazonium salt. 3. Increase the stirring time after mixing the reactants. |

| Product has an "off" or muddy color | 1. Impure starting materials. 2. Side reactions due to incorrect temperature or pH control. | 1. Use reagents of higher purity. 2. Re-verify pH and temperature control throughout the procedure. The product may be purified by recrystallization if a suitable solvent system can be found. |

| Difficulty filtering the product (slimy consistency) | 1. The dye has formed as a very fine, almost colloidal precipitate. 2. Insufficient "salting out". | 1. Gently heat the mixture to ~60-70 °C and then allow it to cool slowly. This can promote the growth of larger crystals. 2. Add more sodium chloride to the mixture to further reduce the dye's solubility. |

Conclusion

1-Hydroxynaphthalene-2,7-disulfonic acid is a cornerstone intermediate for the synthesis of water-soluble azo dyes. Its successful application hinges on a firm understanding of the underlying reaction mechanisms and meticulous control over key experimental parameters, namely temperature and pH. By following the validated protocols and troubleshooting guides presented in these notes, researchers can reliably synthesize and characterize novel dye structures for a wide range of applications, from advanced materials to biomedical diagnostics.

References

-

Synquest Labs. Disodium 3-hydroxynaphthalene-2,7-disulfonate Safety Data Sheet. SynQuest Laboratories, Inc. Link

-

Spectrum Chemical. HYDROXY NAPHTHOL BLUE Safety Data Sheet. (2019). Spectrum Chemical Mfg. Corp. Link

-

TCI Chemicals. 3,6-Dihydroxynaphthalene-2,7-disulfonic Acid Disodium Salt Safety Data Sheet. (2025). TCI EUROPE N.V. Link

-

Patel, H. S., et al. (n.d.). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Rasayan J. Chem. Link

-

Santa Cruz Biotechnology. 3-Hydroxynaphthalene-2,7-disulfonic acid disodium salt Safety Data Sheet. Santa Cruz Biotechnology, Inc. Link

-

Thermo Fisher Scientific. 4,5-Dihydroxynaphthalene-2,7-disulfonic aciddisodium salt dihydrate Safety Data Sheet. (2025). Thermo Fisher Scientific. Link

-

Sakur, A. A., et al. (2016). Synthesis A Reagent [3-Hydroxy 4- (1-Azo-2,7-Dihydroxy) Naphthalene Sulfonic Acid] and Used it for Determination of Flourometholone in Bulk and Pharmaceutical Formulations by Spectrophotometric Method. Modern Chemistry & Applications, 4(177). Link

-

Uddin, M. K., et al. (2024). Designing eco-friendly pH-responsive Azo dyes for sustainable textile fabrics. Scientific Reports. Link

-

University of New Brunswick. The Synthesis of Azo Dyes. UNB Chemistry. Link

-

Al-Adilee, K. J., & Al-Amery, K. H. A. (2024). Preparation, Characterization and Analytical studies of 4-((2,6- dihydroxyphenyl) diazenyl)-5-hydroxynaphthalene-2,7-disulfonic. ResearchGate. Link

-

World of Chemicals. (2013). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. Link

-

Hahladakis, J., et al. (2021). Synthesis of Some New Azo Dyes on the Base of 6-Aminocoumarine. Chemistry & Chemical Technology. Link

-

Wikipedia. Hydroxynaphthalenesulfonic acid. Link

-

PubChem. 1-Naphthol. National Center for Biotechnology Information. Link

-

SHXLCHEM. Factory supply high quality Dye Intermediate 2,7-Dihydroxynaphthalene cas 582-17-2. Link

-

Google Patents. US6096889A - Process for making high performance dyes. Link

-

Ejide, A. A., et al. (2022). Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthalenes. Taylor & Francis Online. Link

-

Google Patents. KR960014747B1 - Process for the preparation of metallizable azo dyes. Link

-

HKBU Chemistry. Experiment 8 Synthesis of an Azo Dye. Hong Kong Baptist University. Link

-

Omotosho, O. O., & Ameuru, U. S. (2019). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. World Journal of Applied Chemistry. Link

-

ResearchGate. Synthesis A Reagent [3-Hydroxy 4- (1-Azo-2,7-Dihydroxy) Naphthalene Sulfonic Acid] and Used it for Determination of Flourometholone in Bulk and Pharmaceutical Formulations by Spectrophotometric Method. Link

-

Iyun, O.R.A., et al. (2012). Substituent Effects on Absorption Spectra of 7-Amino-4-Hydroxynaphthalene-2- Sulfonic Acid Based Dyes. Journal of Applied Sciences and Environmental Management. Link

-

Google Patents. CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid. Link

-

CymitQuimica. CAS 165660-27-5: Hydroxy naphthol blue. Link

-

Ameuru, U., et al. (2014). Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Leather. Open Journal of Applied Sciences. Link

-

Dharsini, P. S. D., et al. (2014). Natural dyes and their ft-ir spectroscopy studies. International Journal of Pharmaceutical Sciences Review and Research. Link

Sources

- 1. Hydroxynaphthalenesulfonic acid - Wikipedia [en.wikipedia.org]

- 2. Designing eco-friendly pH-responsive Azo dyes for sustainable textile fabrics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. KR960014747B1 - Process for the preparation of metallizable azo dyes - Google Patents [patents.google.com]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Naphthol-2,7-disulfonic Acid

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for removing inorganic salts from samples of 1-Naphthol-2,7-disulfonic acid. The methodologies are grounded in established chemical principles and validated through practical application.

Understanding the Challenge: The Nature of the Impurities

1-Naphthol-2,7-disulfonic acid is a highly water-soluble organic compound, a characteristic it shares with many inorganic salts that are often present as impurities from the synthesis or workup stages.[1][2] This similarity in solubility makes simple separation techniques challenging. The goal is to exploit the more subtle differences in chemical and physical properties between the sulfonic acid and the contaminating inorganic salts.

Frequently Asked Questions (FAQs)

Q1: What are the most common inorganic salt impurities in 1-Naphthol-2,7-disulfonic acid samples?

A1: Typical inorganic impurities include sodium chloride (NaCl) and sodium sulfate (Na₂SO₄), which are often introduced during "salting out" procedures used to precipitate the product from the reaction mixture.[3][4] Residual sulfuric acid (H₂SO₄) from the sulfonation reaction itself is also a common impurity.[1][5]

Q2: Why can't I just wash the product with water to remove the salts?

A2: Due to the high water solubility of 1-Naphthol-2,7-disulfonic acid, washing with water would lead to significant product loss.[1] The key is to create conditions where the solubility of the inorganic salts and the sulfonic acid are sufficiently different.

Q3: What is the most straightforward method for removing inorganic salts?

A3: For many applications, a carefully executed recrystallization from an aqueous-organic solvent mixture is the most direct and effective method. This technique relies on the principle that the sulfonic acid will be less soluble in a mixed solvent system compared to the highly ionic inorganic salts.

Troubleshooting Guide: Purification Protocols

This section details step-by-step protocols for the most common and effective methods for removing inorganic salts from 1-Naphthol-2,7-disulfonic acid.

Method 1: Recrystallization from a Mixed Solvent System

This is often the first method to try due to its relative simplicity and effectiveness for removing bulk inorganic salt impurities.

Principle: The addition of a water-miscible organic solvent (like ethanol or isopropanol) to an aqueous solution of the impure sulfonic acid reduces the dielectric constant of the solvent, thereby decreasing the solubility of the organic sulfonic acid while the inorganic salts remain in solution.

Experimental Protocol:

-

Dissolution: Dissolve the impure 1-Naphthol-2,7-disulfonic acid sample in a minimum amount of hot deionized water.

-

Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Organic Solvent Addition: To the hot, clear solution, slowly add a water-miscible organic solvent (e.g., ethanol, isopropanol) until the solution becomes slightly turbid.

-

Clarification: Add a small amount of hot deionized water dropwise until the solution becomes clear again.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold aqueous-organic solvent mixture.

-

Drying: Dry the crystals under vacuum.

Troubleshooting:

-

Oiling Out: If the product separates as an oil instead of crystals, the initial concentration of the sulfonic acid may be too high, or the cooling rate is too fast. Try using a more dilute initial solution or allowing the solution to cool more slowly.

-

Low Yield: This can occur if too much solvent is used. Minimize the initial amount of hot water used for dissolution.

Data Presentation: Solvent System Comparison

| Solvent System | Typical Ratio (Water:Organic) | Advantages | Disadvantages |

| Water:Ethanol | 1:1 to 1:3 | Readily available, good for many common salts. | May require larger volumes. |

| Water:Isopropanol | 1:1 to 1:2 | Can be more effective at precipitating some sulfonic acids.[6] | Higher boiling point may require longer drying times. |

Visualization: Recrystallization Workflow

Caption: Workflow for recrystallization.

Method 2: Solvent Extraction (Liquid-Liquid Extraction)

This method is useful when dealing with impurities that have significantly different polarities.

Principle: Solvent extraction, also known as liquid-liquid extraction, separates compounds based on their relative solubilities in two different immiscible liquids.[7][8] In this case, we can exploit the high polarity of the sulfonic acid and the lower polarity of certain organic impurities. While inorganic salts are highly polar, this method is more suited for removing organic byproducts. However, by carefully selecting the solvent system, some separation from inorganic salts can be achieved.

Experimental Protocol:

-

Dissolution: Dissolve the impure sample in water.

-

Extraction: Transfer the aqueous solution to a separatory funnel and add an immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

-

Mixing: Shake the funnel vigorously, venting frequently to release pressure.

-

Separation: Allow the layers to separate. The highly polar 1-Naphthol-2,7-disulfonic acid and inorganic salts will remain in the aqueous layer, while less polar organic impurities will move to the organic layer.

-

Collection: Drain the aqueous layer. Repeat the extraction with fresh organic solvent if necessary.

-

Isolation: The purified product can then be recovered from the aqueous layer by careful evaporation of the water or by precipitation.

Troubleshooting:

-

Emulsion Formation: If an emulsion forms at the interface of the two layers, it can be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.

Visualization: Solvent Extraction Workflow

Caption: Workflow for solvent extraction.

Method 3: Ion-Exchange Chromatography

For achieving very high purity, ion-exchange chromatography is a powerful technique.[3][5]

Principle: This method separates molecules based on their net charge. A cation exchange resin is used, where the sulfonic acid is retained on the column while neutral and anionic impurities (like chloride ions) pass through.

Experimental Protocol:

-

Column Preparation: Pack a chromatography column with a suitable strong acid cation exchange resin and equilibrate it with deionized water.

-

Sample Loading: Dissolve the impure sample in a small amount of deionized water and load it onto the column.

-

Washing: Wash the column with deionized water to elute the inorganic salts.

-

Elution: Elute the purified 1-Naphthol-2,7-disulfonic acid from the column using a solution of a volatile acid, such as formic acid, or by using a salt gradient.[9]

-

Isolation: Collect the fractions containing the product and remove the eluent (e.g., by evaporation or lyophilization) to obtain the pure sulfonic acid.

Troubleshooting:

-

Poor Separation: This may be due to improper column packing or overloading the column with the sample. Ensure the column is packed uniformly and use an appropriate sample-to-resin ratio.

Visualization: Ion-Exchange Chromatography Workflow

Caption: Workflow for ion-exchange chromatography.

References

- General procedures for the purification of Sulfonic acids and Sulfinic acids. Chempedia.

- Method for the purification of aryl sulfonic acids and salts. Google Patents.

- Technical Support Center: Scaling Up the Purification of 5-Bromo-2-methylbenzene-1-sulfonic acid. Benchchem.

- Solvent Extraction Techniques. Organomation.

- Introduction, Principle, Process, Selection of Solvents, Procedure, Applications, Practice Problems & Frequently Asked Questions in Chemistry. Aakash Institute.

- Solvent extration. SSERC.

- Question on purifying aryl Sulfonic acids. Reddit.

- Organic Syntheses Procedure.

- (PDF) Organic Solvent-Assisted Crystallization of Inorganic Salts from Acidic Media.

Sources

- 1. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]

- 2. Solvent Extraction: Introduction, Principle, Process, Selection of Solvents, Procedure, Applications, Practice Problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 3. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. organomation.com [organomation.com]

- 8. SSERC | Solvent extration [sserc.org.uk]

- 9. reddit.com [reddit.com]

Separating 1-naphthol-2,7-disulfonic acid from 1-naphthol-4-sulfonic acid impurities

Topic: Separating 1-Naphthol-2,7-Disulfonic Acid from 1-Naphthol-4-Sulfonic Acid Impurities For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide provides in-depth, field-proven methodologies and troubleshooting advice for the challenging separation of 1-naphthol-2,7-disulfonic acid from its common process impurity, 1-naphthol-4-sulfonic acid (also known as Nevile and Winther's acid). We will move beyond simple protocols to explain the underlying principles, enabling you to adapt and troubleshoot these methods effectively in your own laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is separating these two sulfonic acid isomers so challenging?

The primary difficulty lies in their structural similarity. Both are isomers, meaning they share the same molecular formula (C₁₀H₈O₄S for the monosulfonic acid impurity and C₁₀H₈O₇S₂ for the disulfonic acid). While your target is a disulfonic acid and the impurity is a monosulfonic acid, the shared naphthol backbone means they possess very similar physicochemical properties, including polarity and reactivity. This similarity makes straightforward separation by techniques like simple distillation or precipitation difficult. The separation relies on exploiting subtle differences in properties like solubility, crystal packing, and partitioning behavior, which require more specialized techniques.

Q2: What are the primary analytical methods to assess the purity of my sample?

High-Performance Liquid Chromatography (HPLC) is the industry standard for both quantifying the purity of your 1-naphthol-2,7-disulfonic acid and tracking the removal of the 1-naphthol-4-sulfonic acid impurity.[1][2] An effective HPLC method allows for the clear resolution of positional isomers.[2] For accurate quantification, it is essential to develop a standard curve using certified reference materials for each isomer.[1] Advanced techniques like High-Speed Counter-Current Chromatography (HSCCC) can also be used for both analysis and purification.[3]

Q3: What are the main principles governing the separation of these isomers?

Success hinges on exploiting minor differences in their physical properties. The two most effective principles are:

-

Differential Solubility (Fractional Crystallization): This is the most common and scalable method. The solubilities of the sulfonic acids themselves, or more often their salts (e.g., sodium or potassium salts), can differ significantly in a given solvent system. By carefully controlling conditions like temperature, pH, and solvent composition, one isomer can be selectively crystallized while the other remains in the mother liquor.[4][5][6] The process of "salting out," where a high concentration of an inorganic salt like sodium chloride is added to an aqueous solution, is often used to decrease the solubility of the target sulfonate salt and force its precipitation.[7][8]

-

Differential Partitioning (Liquid-Liquid Chromatography): This principle is applied in techniques like HSCCC. The isomers will have slightly different affinities for two immiscible liquid phases. By passing the mixture through a system where these two phases are in continuous contact, the isomers can be separated based on their partitioning behavior.[3]

Troubleshooting Guide & Experimental Protocols

This section is designed to address common issues encountered during the purification process.

Problem 1: My initial analysis shows a significant 1-naphthol-4-sulfonic acid impurity. Where do I begin?

Expert Insight: Before attempting any purification, you must have a reliable analytical method to establish a baseline and measure success. An optimized HPLC method is non-negotiable.

Workflow: Initial Purity Assessment

Caption: Initial workflow for assessing impurity levels.

Step-by-Step Protocol: Baseline Purity Analysis via HPLC

-

Column Selection: A reverse-phase C18 column is a common starting point for separating aromatic sulfonic acids.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphoric acid) and an organic solvent like acetonitrile or methanol is typically effective.[9]

-

Standard Preparation: Prepare stock solutions of your purified 1-naphthol-2,7-disulfonic acid and the 1-naphthol-4-sulfonic acid impurity in the mobile phase. Create a series of dilutions to build a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve your crude product in the mobile phase. Ensure it is fully dissolved and filtered before injection.

-

Analysis: Run your standards to establish retention times and build the calibration curve. Inject your crude sample and use the peak areas to quantify the percentage of the impurity.

Problem 2: My attempts at fractional crystallization are yielding a product with low purity or poor recovery.

Expert Insight: The success of fractional crystallization lies in the precise control of solubility. Simply cooling a solution is often not enough. You must manipulate the chemical environment to maximize the solubility difference between the desired product and the impurity. The most common and effective strategy is the fractional crystallization of salts.

Causality: The position of the sulfonic acid groups affects the crystal lattice energy and hydration sphere of the corresponding salts. By choosing the right counter-ion (e.g., Na⁺, K⁺) and solvent, you can create a system where the salt of 1-naphthol-2,7-disulfonic acid is significantly less soluble than the salt of the 1-naphthol-4-sulfonic acid impurity, allowing it to crystallize selectively.

Workflow: Fractional Crystallization of Sulfonate Salts

Caption: Workflow for purification via fractional crystallization.

Step-by-Step Protocol: Purification by Salting Out

-

Dissolution: In a suitable reactor, dissolve the crude mixture of sulfonic acids in a minimum amount of hot deionized water.

-

Salt Formation: While stirring, slowly add a base such as sodium carbonate or sodium hydroxide until the solution is neutral or slightly basic. This converts the sulfonic acids to their more soluble sodium salts.

-

Salting Out: Heat the solution to near boiling and begin adding a saturated solution of sodium chloride (brine) or solid sodium chloride.[8] The high concentration of sodium ions will suppress the solubility of the sodium sulfonate salts via the common ion effect. The target 1-naphthol-2,7-disulfonate salt should begin to precipitate.

-

Controlled Cooling: Once precipitation is observed, stop adding salt and allow the mixture to cool slowly. Slow cooling is critical for forming pure crystals and preventing the co-precipitation of the impurity.

-

Isolation: Filter the resulting slurry while it is still cold. A jacketed filter is ideal for maintaining a low temperature.

-

Washing: Wash the filter cake with a small amount of ice-cold saturated brine. This removes the mother liquor, which is rich in the more soluble 1-naphthol-4-sulfonic acid salt, without dissolving the product.

-

Drying & Analysis: Dry the purified product under vacuum. Analyze a sample by HPLC to confirm the impurity has been reduced to the desired level. If necessary, a second recrystallization can be performed.

Data Summary: Qualitative Solubility of Naphtholsulfonic Acid Salts

| Compound | Salt Form | Solubility in Water | Solubility in Brine | Rationale for Separation |

| 1-Naphthol-2,7-disulfonic Acid | Sodium Salt | Soluble | Sparingly Soluble | Can be selectively precipitated ("salted out") from an aqueous solution.[7][8] |

| 1-Naphthol-4-sulfonic Acid | Sodium Salt | Soluble[7] | More Soluble | Tends to remain in the mother liquor during the salting-out process. |

Problem 3: Crystallization is not providing the required purity, and I need an alternative high-purity method.

Expert Insight: For very high purity requirements or when crystallization proves ineffective, a chromatographic approach is necessary. High-Speed Counter-Current Chromatography (HSCCC) is a powerful preparative liquid-liquid technique well-suited for polar, water-soluble compounds like sulfonic acids.[3]

Causality: HSCCC works by exploiting the differential partitioning of solutes between two immiscible liquid phases.[3] Unlike traditional column chromatography, there is no solid support, which eliminates irreversible adsorption and improves recovery for "sticky" compounds. The separation is based on the subtle differences in how the two isomers distribute themselves between an organic phase and an aqueous phase.

Workflow: High-Speed Counter-Current Chromatography (HSCCC)

Caption: HSCCC workflow for high-purity isomer separation.

Step-by-Step Protocol: HSCCC Purification

-

Solvent System Selection: The choice of the two-phase solvent system is the most critical parameter. A common system for sulfonated aromatic compounds is n-butanol and water, often with a small amount of an acid like trifluoroacetic acid (TFA) to ensure the compounds are in a consistent ionic state.[3] The goal is to find a system where the partition coefficients (K) of the two isomers are different.

-

System Preparation: Mix the chosen solvents (e.g., n-butanol, water, and 0.2% TFA) in a separatory funnel. Shake vigorously and allow the layers to separate completely. The upper organic layer will serve as the stationary phase, and the lower aqueous layer will be the mobile phase.[3]

-

HSCCC Setup: Fill the HSCCC column with the stationary phase (the organic upper phase).

-

Sample Injection: Dissolve the crude product in a small volume of the biphasic solvent mixture and inject it into the system.

-

Elution: Begin pumping the mobile phase (the aqueous lower phase) through the column at a set flow rate while the centrifuge is running at the desired RPM.

-

Fraction Collection: Collect fractions of the eluent over time.

-

Analysis and Pooling: Analyze each fraction by HPLC to determine the concentration of the desired product and the impurity. Combine the fractions that meet your purity specification.

-

Product Recovery: Remove the solvents from the pooled fractions (e.g., by rotary evaporation or lyophilization) to obtain the highly purified product. A yield of over 99% pure material has been demonstrated for a similar compound using this method.[3]

References

- CN108088917B - Detection method of naphthalene disulfonic acid isomers - Google Patents.

-

Fractional Crystallization. Sulzer. Available at: [Link]

- Method of synthesizing, purifying and refining 2,6-naphthalene disulfonic acid - Eureka.

-

Developments in Methods of Analysis for Naphthalene Sulfonates - Academia.edu. Available at: [Link]

-

Separation of 1-Naphthol-4,8-disulfonic acid on Newcrom R1 HPLC column | SIELC Technologies. Available at: [Link]

-

1-Naphthol-4,8-disulfonic Acid. Merck Index. Available at: [Link]

- CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid - Google Patents.

- GB2137621A - Preparation of 1-naphthol-4-sulphonic acid - Google Patents.

- US2955134A - Separation of 1-naphthalene sulfonic acid from 2-naphthalene sulfonic acid - Google Patents.

- DE3411058A1 - IMPROVED METHOD FOR PRODUCING 1-NAPHTHOL-4-SULPHONIC ACID (NEVILE-WINTHER ACID) - Google Patents.

-

Organic Syntheses Procedure. Available at: [Link]

-

Purification of commercial 1-naphthol - Texium. Available at: [Link]

-

Cas 92-41-1,Naphthalene-2,7-disulfonic acid - LookChem. Available at: [Link]

-

United States Patent (19) - Googleapis.com. Available at: [Link]

-

Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC. Available at: [Link]

-

Fractional crystallization - Chemistry LibreTexts. Available at: [Link]

-

1-Naphthol-4,8-disulfonic acid | C10H8O7S2 | CID 67023 - PubChem. Available at: [Link]

-

Fractional crystallization (chemistry) - Wikipedia. Available at: [Link]

- US4228081A - Separation of isomers - Google Patents.

-

The synthesis of 1 and 2-naphthols from Napththalene - Sciencemadness.org. Available at: [Link]

Sources

- 1. CN108088917B - Detection method of naphthalene disulfonic acid isomers - Google Patents [patents.google.com]

- 2. (PDF) Developments in Methods of Analysis for Naphthalene Sulfonates [academia.edu]

- 3. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcprocess.se [rcprocess.se]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 7. 1-Naphthol-4-sulfonic acid | 84-87-7 [chemicalbook.com]

- 8. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Separation of 1-Naphthol-4,8-disulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Validation & Comparative

A Guide to the 1H NMR Spectroscopic Interpretation of 1-Hydroxynaphthalene-2,7-disulfonic Acid and its Analogs

This guide provides an in-depth analysis and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-Hydroxynaphthalene-2,7-disulfonic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed comparison with structurally similar naphthalene derivatives, supported by experimental data and established spectroscopic principles. Our objective is to furnish a comprehensive resource that not only elucidates the structural features of the target molecule but also enhances the reader's proficiency in NMR spectral interpretation of complex aromatic systems.

Introduction: The Significance of 1-Hydroxynaphthalene-2,7-disulfonic Acid

1-Hydroxynaphthalene-2,7-disulfonic acid is a key intermediate in the synthesis of various dyes and functional organic molecules. Its chemical structure, characterized by a naphthalene core bearing a hydroxyl and two sulfonic acid groups, presents a unique electronic environment. 1H NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds.[1][2][3] This guide will delve into the theoretical and practical aspects of interpreting its 1H NMR spectrum.

Predicted 1H NMR Spectrum of 1-Hydroxynaphthalene-2,7-disulfonic Acid

While a publicly available, fully assigned 1H NMR spectrum of 1-Hydroxynaphthalene-2,7-disulfonic acid is not readily found, we can predict its spectral features with high confidence based on the well-established principles of NMR spectroscopy and by drawing comparisons with analogous compounds.[4][5]

The structure and proton numbering of 1-Hydroxynaphthalene-2,7-disulfonic acid are as follows:

Caption: Structure of 1-Hydroxynaphthalene-2,7-disulfonic acid with proton numbering.

Spectral Prediction:

The aromatic protons (H3, H4, H5, H6, and H8) are expected to resonate in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm.[6][7] The precise chemical shifts are influenced by the electronic effects of the substituents:

-

Hydroxyl Group (-OH): This is an electron-donating group (EDG) which increases electron density at the ortho and para positions, causing an upfield shift (shielding) of the corresponding protons.[5][8]

-

Sulfonic Acid Groups (-SO3H): These are strong electron-withdrawing groups (EWG) that decrease electron density on the aromatic ring, leading to a downfield shift (deshielding) of the protons.[5][8]

Based on these principles, we can predict the relative chemical shifts:

-

H8: This proton is ortho to the strongly electron-donating -OH group and will likely be the most upfield (shielded) aromatic proton.

-

H3 and H4: These protons are on the same ring as the -OH and one -SO3H group. H3 is meta to the -OH and ortho to the -SO3H, while H4 is para to the -OH and meta to the -SO3H. The deshielding effect of the sulfonic acid group is expected to dominate, placing these signals downfield.

-

H5 and H6: These protons are on the second ring, influenced by the second -SO3H group. H6 is ortho to the -SO3H group and will be significantly deshielded. H5 is meta to this group.

Predicted Coupling Patterns:

The proximity of non-equivalent protons will lead to spin-spin splitting, which provides valuable connectivity information.

-

H3 and H4: Will likely appear as doublets due to coupling with each other (ortho coupling, J ≈ 7-10 Hz).

-

H5 and H6: Will also likely appear as doublets due to ortho coupling.

-

H8: May appear as a singlet or a narrowly split multiplet, depending on the magnitude of long-range coupling.

Comparative Analysis with Naphthalene Derivatives

To substantiate our predictions, we will compare the expected spectrum of 1-Hydroxynaphthalene-2,7-disulfonic acid with the experimental 1H NMR data of related compounds.

1-Naphthalenesulfonic acid

The 1H NMR spectrum of 1-Naphthalenesulfonic acid provides a baseline for understanding the effect of a single sulfonic acid group on the naphthalene core. The proton at the 8-position (peri to the sulfonic acid group) is typically the most deshielded due to steric and electronic effects.

| Proton | Chemical Shift (ppm) | Multiplicity |

| H8 | ~8.84 | d |

| H4 | ~7.99 | d |

| H5 | ~7.92 | d |

| H2, H3, H6, H7 | ~7.47-7.55 | m |

Data adapted from publicly available spectral databases.

8-Anilino-1-naphthalenesulfonic acid

This compound introduces an electron-donating amino group, which will have a shielding effect, similar to the hydroxyl group in our target molecule.

| Proton (Naphthalene Core) | Chemical Shift (ppm, in D2O) | Multiplicity |

| H2 | ~8.22 | d |

| H7 | ~7.79 | d |

| H3 | ~7.40 | d |

| H4, H5, H6 | ~7.21-7.33 | m |

Data from Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives.[9]

The upfield shift of the protons compared to 1-naphthalenesulfonic acid, particularly those on the same ring as the amino group, is evident.